N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide
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Overview
Description
N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide typically involves the oxidative nucleophilic substitution of hydrogen (SNH) in the acridine molecule. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands . The general method involves the reaction of the appropriate amide with sodium hydride in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air oxygen, halogens, and sulfur, as well as reducing agents and various nucleophiles . The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield different acylaminoacridines, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide primarily involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, which can disrupt the helical structure of DNA and affect various biological processes . The compound may also interact with specific enzymes and proteins involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Tacrine: An acridine-based drug used in the treatment of Alzheimer’s disease.
Uniqueness
N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to intercalate into DNA and affect biological processes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
61058-49-9 |
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Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]-N-methylsulfonylformamide |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)24(14-25)16-12-10-15(11-13-16)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-14H,1H3,(H,22,23) |
InChI Key |
ZGYKAWJPCFXGCL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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